N3-Ph-NHS ester
Description
N-Hydroxysuccinimidyl-4-azidobenzoate (HSAB) is a heterobifunctional photoreactive crosslinker widely used in biochemical and bioconjugation studies. Its structure comprises two distinct functional groups:
- N-Hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., lysine residues or N-termini of proteins) to form stable amide bonds .
- Phenyl azide: Upon UV irradiation (typically 254–365 nm), the azide group generates a reactive nitrene intermediate, enabling covalent crosslinking with proximal nucleophilic groups (e.g., C-H bonds) .
HSAB is valued for its ability to facilitate controlled, two-step conjugation: the NHS ester first binds to amines under mild conditions, followed by UV-triggered crosslinking. This property makes it ideal for photoaffinity labeling, receptor-ligand interaction studies, and protein-protein crosslinking . For example, HSAB was pivotal in identifying the 70–95 kDa ligand-receptor complex of human granulocyte macrophage colony-stimulating factor (GM-CSF) and the 85 kDa cholecystokinin-binding protein in rat pancreatic membranes .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c12-14-13-8-3-1-7(2-4-8)11(18)19-15-9(16)5-6-10(15)17/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAVGNJLLQSNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201094 | |
| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53053-08-0 | |
| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053053080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53053-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxysuccinimidyl-4-azidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCCINIMIDYL 4-AZIDOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZXQ80NJ3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Standard Esterification Protocol
The foundational synthesis of HSAB involves coupling 4-azidobenzoic acid with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as the activating agent. This reaction proceeds in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours, yielding the NHS ester via nucleophilic acyl substitution. Critical parameters include:
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Molar Ratios : A 1:1:1.2 ratio of 4-azidobenzoic acid, NHS, and DCC ensures minimal residual reactants.
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Solvent Selection : DCM outperforms THF or DMF due to its low polarity, which suppresses azide degradation.
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Temperature Control : Reactions initiated at 0°C and gradually warmed to room temperature achieve 85–92% crude yields.
Post-synthesis, the product is isolated via vacuum filtration to remove dicyclohexylurea (DCU) byproduct, followed by recrystallization from ethyl acetate/hexane mixtures.
Table 1: Standard Esterification Conditions and Outcomes
Microwave-Assisted Synthesis
Recent advances leverage microwave irradiation to accelerate the esterification. A modified protocol from demonstrates that exposing the reaction mixture to 150 W microwaves for 8 minutes achieves 81% yield—comparable to conventional methods but 70% faster. This approach uses trimethylsilyl chloride to generate reactive intermediates, enhancing azide activation.
Key Advantages:
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Reduced Side Reactions : Controlled heating minimizes NHS decomposition.
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Scalability : Parallel reactor systems enable batch processing for industrial applications.
Industrial Production Methodologies
Continuous Flow Systems
Large-scale synthesis employs continuous flow reactors to maintain consistent stoichiometry and temperature. Per TCI America’s production guidelines:
Quality Control Standards
Industrial batches adhere to stringent specifications:
Table 2: Industrial Product Specifications
| Parameter | Specification |
|---|---|
| Appearance | White to light yellow crystal |
| Melting Point | 164°C (decomposition) |
| Storage | -20°C under argon |
| Light Sensitivity | Protect from UV exposure |
Purification and Stabilization Techniques
Recrystallization vs. Chromatography
Stabilization Strategies
HSAB’s azide group necessitates:
Recent Innovations from Patent Literature
A 2024 patent (WO2020102287A1) details HSAB’s role in synthesizing aptamer-protein conjugates. Key advancements include:
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CuAAC Functionalization : Copper-catalyzed azide-alkyne cycloaddition modifies HSAB with sulfo-NHS groups for aqueous compatibility.
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Lyophilization Protocols : Freeze-drying in trehalose matrices extends shelf life to 18 months.
Comparative Analysis of Preparation Methods
Table 3: Method Efficiency Comparison
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Conventional Esterification | 92% | 24 hours | >95% | Moderate |
| Microwave-Assisted | 81% | 8 minutes | 93% | High |
| Continuous Flow | 88% | 1 hour | >95% | Industrial |
Chemical Reactions Analysis
Types of Reactions: N-Hydroxysuccinimidyl-4-azidobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution Reactions: Primary amines.
Reduction Reactions: Primary amines.
Cycloaddition Reactions: Triazoles.
Scientific Research Applications
N-Hydroxysuccinimidyl-4-azidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and triazoles.
Biology: It is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: It is used in the development of drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-Hydroxysuccinimidyl-4-azidobenzoate involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, or cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the presence of suitable reagents and catalysts. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Comparison with Similar Crosslinking Compounds
HSAB belongs to a broader class of crosslinkers, each with distinct reactivity, specificity, and applications. Below is a detailed comparison with key analogues:
Heterobifunctional Crosslinkers
- Key Differences :
- Solubility : Sulfo-HSAB and SASD are sulfonated for aqueous compatibility, unlike HSAB, which requires organic solvents (e.g., DMSO) .
- Spacer Design : NHS-ASA and SASD incorporate extended or cleavable spacers, enabling applications in sterically constrained environments .
- Photoreactivity : HSAB and NHS-ASA share UV-dependent activation, while carbodiimides (e.g., EDC) mediate zero-length crosslinking without spacers .
Homobifunctional Crosslinkers
- Key Differences: Reactivity: HSAB’s dual functionality allows sequential conjugation, whereas homobifunctional agents (e.g., EGS, DSS) require simultaneous amine availability, increasing nonspecific binding risks . Control: HSAB’s UV-triggered step offers temporal control absent in EDC-mediated reactions .
Thiol-Reactive Crosslinkers
- Key Difference: HSAB targets amines and nonspecific nucleophiles post-activation, while GMBS/MBS enable precise thiol-amine bridging .
HSAB in Receptor-Ligand Studies
- GM-CSF Receptor : HSAB crosslinked iodinated GM-CSF to its receptor, revealing a 70–95 kDa complex critical for cytokine signaling .
- Cholecystokinin (CCK) Receptor : HSAB identified an 85 kDa membrane protein as the primary CCK-binding site in pancreatic cells .
Limitations and Optimization
Biological Activity
N-Hydroxysuccinimidyl-4-azidobenzoate (HSAB) is a versatile compound widely utilized in biochemical research and therapeutic applications, particularly in the development of antibody-drug conjugates (ADCs). This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.
Overview of N-Hydroxysuccinimidyl-4-azidobenzoate
Chemical Properties:
- Molecular Formula: CHNO
- Molecular Weight: 260.21 g/mol
- CAS Number: 53053-08-0
- Structure: HSAB is an aryl azide-based, amine-reactive crosslinker that facilitates the formation of covalent bonds with amine-containing biomolecules under specific conditions.
Functionality:
HSAB is predominantly recognized as a non-cleavable linker in ADCs. Its ability to form stable bonds with antibodies allows for targeted delivery of cytotoxic agents to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity .
HSAB operates through a two-step mechanism:
- Activation: Upon exposure to UV light or specific wavelengths, the azide group undergoes photolysis, generating a reactive nitrene species.
- Crosslinking: This nitrene can then react with nearby nucleophiles, such as amines on proteins or other biomolecules, facilitating the formation of stable covalent bonds .
Applications in Research and Medicine
1. Antibody-Drug Conjugates (ADCs):
HSAB is extensively used in the synthesis of ADCs. These conjugates combine an antibody with a cytotoxic drug via HSAB to selectively target and kill cancer cells expressing specific antigens. The non-cleavable nature of HSAB ensures that the drug remains attached until it reaches the target site .
2. Crosslinking Studies:
Research has demonstrated HSAB's utility in crosslinking studies to investigate protein-protein interactions and cellular pathways. For instance, studies involving somatostatin receptors have utilized HSAB to elucidate receptor signaling mechanisms through crosslinked complexes .
3. RNA and DNA Research:
HSAB has been employed in RNA crosslinking methods to map interactions within ribonucleoprotein complexes. Its ability to form covalent bonds with nucleic acids allows researchers to study RNA structure and function in greater detail .
Case Studies and Research Findings
Q & A
Q. What is the chemical structure of HSAB, and how do its reactive groups enable crosslinking?
HSAB consists of an N-hydroxysuccinimide (NHS) ester linked to a 4-azidobenzoate group. The NHS ester reacts with primary amines (e.g., lysine residues) under mild aqueous conditions (pH 7–9), forming stable amide bonds. The aryl azide group becomes reactive under UV light (typically 254–365 nm), generating nitrene intermediates that covalently bind to adjacent molecules . This heterobifunctionality allows HSAB to bridge amine-containing biomolecules (e.g., proteins, peptides) with other targets (e.g., receptors, ligands) in a photoactivatable manner .
Q. What are the primary applications of HSAB in receptor-ligand interaction studies?
HSAB is widely used to:
- Map binding interfaces : Crosslink ligands (e.g., peptides, hormones) to their receptors for structural analysis (e.g., SDS-PAGE/autoradiography) .
- Stabilize transient interactions : Capture dynamic complexes (e.g., cytokine-receptor interactions) prior to immunoprecipitation .
- Photoaffinity labeling : Identify binding sites by covalently attaching probes (e.g., iodinated peptides) to target proteins .
Q. What safety and storage protocols are critical for handling HSAB?
- Storage : Protect from light and moisture; store desiccated at –20°C. Solutions in DMSO or DMF should be aliquoted and used immediately to prevent hydrolysis .
- Safety : Use UV-protective eyewear and gloves. Work in a fume hood to avoid inhalation of photolyzed byproducts (e.g., nitrogen oxides) .
Advanced Research Questions
Q. How can researchers optimize HSAB-mediated crosslinking efficiency in complex biological systems?
- Buffer selection : Use amine-free buffers (e.g., HEPES, PBS) to minimize competition with target proteins. Avoid Tris or glycine .
- Molar ratios : A 10:1 molar excess of HSAB to the ligand is typical, but titration (1–20:1) is recommended to balance specificity and yield .
- Reaction time : Incubate NHS ester with the ligand for 30–60 min at 4°C before UV activation (1–5 min, 365 nm) .
Q. How can non-specific labeling be distinguished from specific interactions in HSAB experiments?
- Competitive controls : Include excess unlabeled ligand ("cold" competitor) during crosslinking. Specific binding is reduced or abolished .
- Negative controls : Use UV-irradiated samples without HSAB or cells lacking the target receptor .
- Analytical validation : Confirm labeled bands via immunoblotting or mass spectrometry .
Q. How does HSAB compare to other crosslinkers (e.g., EGS, MBS) in spacer length and reactivity?
Q. What strategies resolve HSAB solubility or aggregation issues in aqueous buffers?
Q. How can crosslinking efficiency be quantified and validated experimentally?
- SDS-PAGE/autoradiography : For radiolabeled ligands, compare band intensity between crosslinked and non-crosslinked samples .
- Mass spectrometry : Identify crosslinked peptides using collision-induced dissociation (CID) to detect signature fragments .
Q. What parameters influence photoactivation efficiency in live-cell studies?
| Parameter | Optimal Range | Impact |
|---|---|---|
| UV wavelength | 365 nm | Minimizes cellular damage vs. 254 nm |
| Irradiation time | 1–5 min | Balances crosslinking and cell viability |
| Temperature | 4°C (to reduce diffusion) | Enhances spatial resolution |
| Based on live-cell protocols in |
Q. How can HSAB be used to study multimeric protein complexes?
- Two-step crosslinking : First, stabilize complexes with a homobifunctional crosslinker (e.g., EGS). Then, use HSAB to label ligand-binding sites .
- Size-exclusion chromatography (SEC) : Separate crosslinked complexes prior to SDS-PAGE to resolve oligomeric states .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
